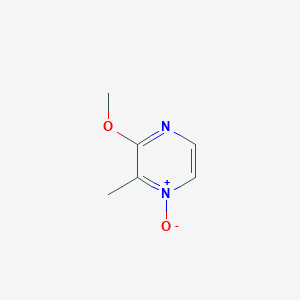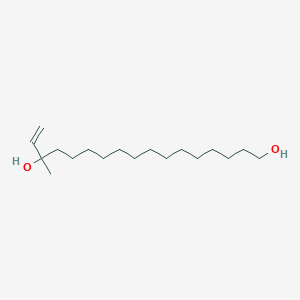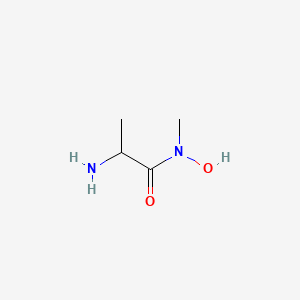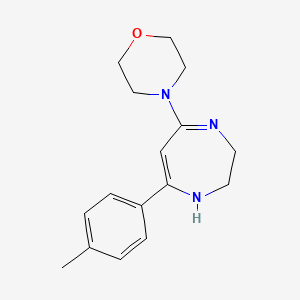![molecular formula C26H33N5O2 B14188653 4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid CAS No. 917952-07-9](/img/structure/B14188653.png)
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid is a complex organic compound with a unique structure that includes multiple amino groups and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-nitroaniline with ethylene diamine to form 4-(2-aminoethyl)aniline.
Coupling reaction: The intermediate is then reacted with 4-bromobutyric acid under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can regenerate the amino groups.
Wissenschaftliche Forschungsanwendungen
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-[Bis(2-chloroethyl)amino]phenyl)butanoic acid: This compound has similar structural features but includes chloroethyl groups instead of amino groups.
4-(4-[Bis(2-iodoethyl)amino]phenyl)butanoic acid: This compound contains iodoethyl groups, which can impart different reactivity and properties.
Uniqueness
4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid is unique due to its multiple amino groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications.
Eigenschaften
CAS-Nummer |
917952-07-9 |
|---|---|
Molekularformel |
C26H33N5O2 |
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
4-[4-[bis[2-(4-aminoanilino)ethyl]amino]phenyl]butanoic acid |
InChI |
InChI=1S/C26H33N5O2/c27-21-6-10-23(11-7-21)29-16-18-31(19-17-30-24-12-8-22(28)9-13-24)25-14-4-20(5-15-25)2-1-3-26(32)33/h4-15,29-30H,1-3,16-19,27-28H2,(H,32,33) |
InChI-Schlüssel |
XGXIVUQSYLKBMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCNC2=CC=C(C=C2)N)CCNC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1R)-1-phenylethyl]-](/img/structure/B14188588.png)


![Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate](/img/structure/B14188600.png)

![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)


![2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]-](/img/structure/B14188630.png)


![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
